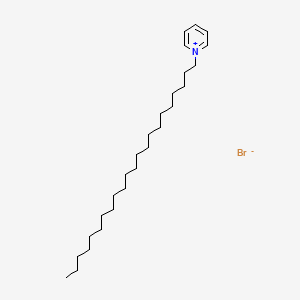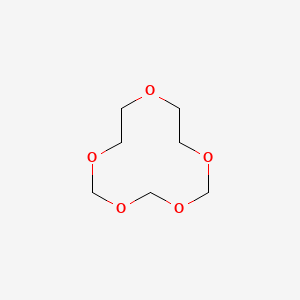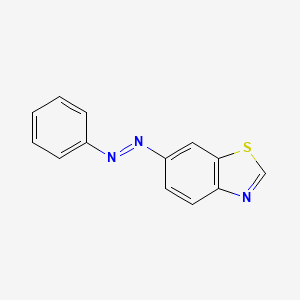
Benzothiazol-6-yl-phenyl-diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazol-6-yl-phenyl-diazene is a compound that features a benzothiazole ring fused to a phenyl ring through a diazene linkage This compound is part of the broader class of benzothiazole derivatives, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazol-6-yl-phenyl-diazene typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by diazotization and coupling reactions. One common method includes:
Condensation Reaction: 2-aminobenzenethiol reacts with a carbonyl compound (such as benzaldehyde) under acidic conditions to form the benzothiazole ring.
Diazotization: The resulting benzothiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with a phenyl compound to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazol-6-yl-phenyl-diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzothiazol-6-yl-phenyl-diazene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of benzothiazol-6-yl-phenyl-diazene involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it can induce apoptosis by interacting with pro-apoptotic proteins and disrupting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core but differ in the substituents on the phenyl ring.
Benzothiazole-2-thiols: These compounds have a thiol group at the 2-position of the benzothiazole ring.
Benzothiazole-2-amines: These compounds feature an amine group at the 2-position of the benzothiazole ring.
Uniqueness
Benzothiazol-6-yl-phenyl-diazene is unique due to its diazene linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
84713-36-0 |
|---|---|
Formule moléculaire |
C13H9N3S |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
1,3-benzothiazol-6-yl(phenyl)diazene |
InChI |
InChI=1S/C13H9N3S/c1-2-4-10(5-3-1)15-16-11-6-7-12-13(8-11)17-9-14-12/h1-9H |
Clé InChI |
FJLHNYZYNKJQSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
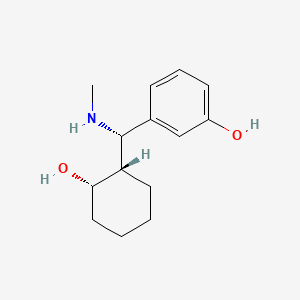
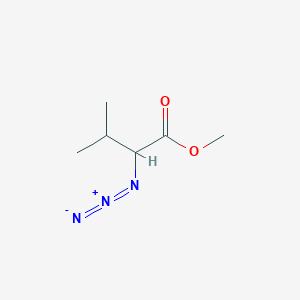
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)

